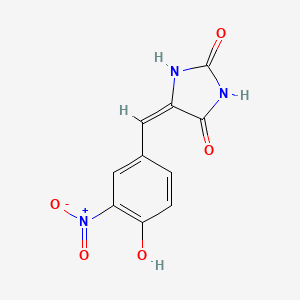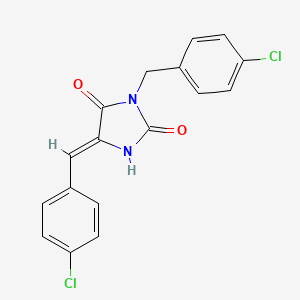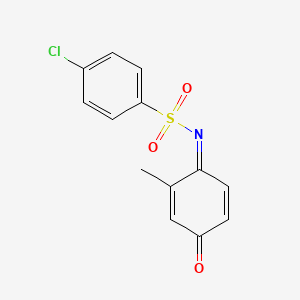![molecular formula C13H15N3OS B5910659 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound that has been widely used in scientific research for many years. MTT is a dye that is commonly used to measure cell viability and proliferation in various types of cells. It is a stable compound that can be easily synthesized in the laboratory and has been used in many studies to investigate the biochemical and physiological effects of different compounds on cells.
Mécanisme D'action
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone involves the reduction of the compound to formazan by mitochondrial dehydrogenase enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone to formazan is a one-electron transfer process, and the reaction is dependent on the presence of NAD(P)H.
Biochemical and Physiological Effects:
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been used to investigate the biochemical and physiological effects of various compounds on cells. The compound is non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been used to study the effects of different compounds on cancer cells, stem cells, and other types of cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored for long periods of time. It is also non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. However, 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has some limitations, including the fact that it requires live cells to function properly and cannot be used to measure cell death or apoptosis.
Orientations Futures
There are many potential future directions for research involving 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new compounds that can be used in conjunction with 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone to enhance its sensitivity and accuracy in measuring cell viability and proliferation. Another area of interest is the use of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone in combination with other assays to investigate the effects of different compounds on cell signaling pathways and gene expression. Additionally, 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone may have potential applications in the development of new cancer therapies and other medical treatments.
Méthodes De Synthèse
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most common method involves the reaction between 3-methyl-2-thioxo-4-imidazolidinone and 4-(dimethylamino)benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or triethylamine, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been widely used in scientific research as a tool to measure cell viability and proliferation. The compound is converted to formazan by mitochondrial dehydrogenase enzymes in living cells, which can be detected using a spectrophotometer. This allows researchers to measure the number of viable cells in a culture and determine the effect of various treatments on cell growth and survival.
Propriétés
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)10-6-4-9(5-7-10)8-11-12(17)16(3)13(18)14-11/h4-8H,1-3H3,(H,14,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXWUPHIIXOLAO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)



![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)